molecular formula C15H15N5OS2 B11248509 2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one

2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one

Cat. No.: B11248509
M. Wt: 345.4 g/mol
InChI Key: ZIDNHBLGQJJPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is a complex heterocyclic compound It features a unique structure that combines a triazole ring, a pyrrolo-thieno-pyrimidine core, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with pyrrolo-thieno-pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and catalysts such as triethylamine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the allyl group under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-3-methyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one is unique due to its combination of a triazole ring with a pyrrolo-thieno-pyrimidine core and an allyl group

Properties

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

IUPAC Name

4-methyl-5-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one

InChI

InChI=1S/C15H15N5OS2/c1-3-6-20-12(17-18-15(20)22)11-8(2)10-13(23-11)16-9-5-4-7-19(9)14(10)21/h3H,1,4-7H2,2H3,(H,18,22)

InChI Key

ZIDNHBLGQJJPNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCCC3=N2)C4=NNC(=S)N4CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.